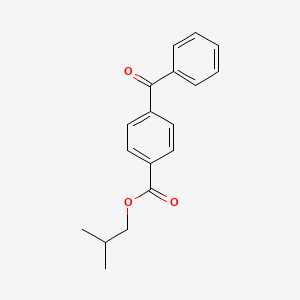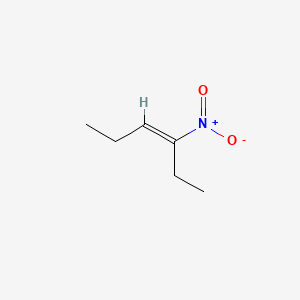
(3E)-3-Nitro-3-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-Nitro-3-hexene is an organic compound characterized by a nitro group attached to a hexene chain The “3E” designation indicates the position and configuration of the double bond and the nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-Nitro-3-hexene typically involves the nitration of hexene derivatives. One common method is the reaction of 3-hexene with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3E)-3-Nitro-3-hexene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of nitroalkenes.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of substituted hexenes with various functional groups.
Scientific Research Applications
(3E)-3-Nitro-3-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3E)-3-Nitro-3-hexene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound can interact with nucleophiles and electrophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
(3E)-3-Nitro-2-hexene: Similar structure but with the nitro group at a different position.
(3E)-3-Nitro-4-hexene: Another isomer with the nitro group at the fourth position.
(3E)-3-Nitro-3-pentene: A shorter chain analog with similar reactivity.
Uniqueness: (3E)-3-Nitro-3-hexene is unique due to its specific configuration and position of the nitro group, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
68216-53-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(E)-3-nitrohex-3-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-5-6(4-2)7(8)9/h5H,3-4H2,1-2H3/b6-5+ |
InChI Key |
LDKGEUAGEISBIX-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C(\CC)/[N+](=O)[O-] |
Canonical SMILES |
CCC=C(CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
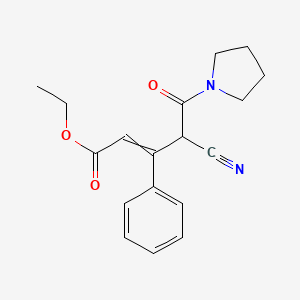
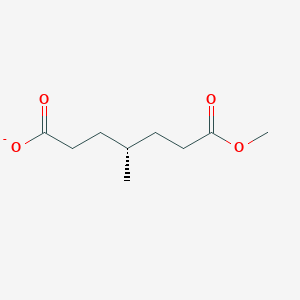
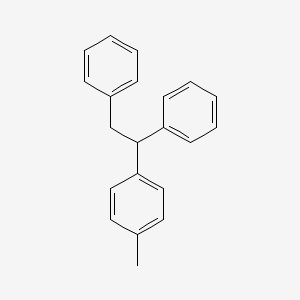
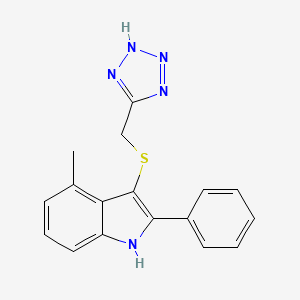
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
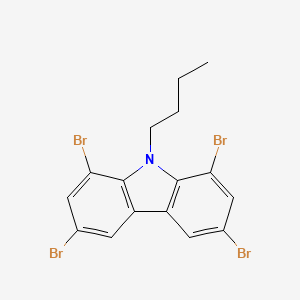
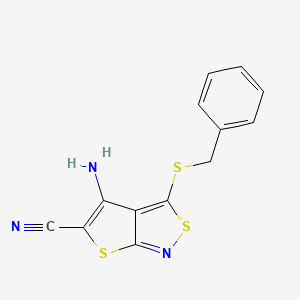
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
